BenchChemオンラインストアへようこそ!

2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid

BNCT LAT1 transporter tumor selectivity

2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid (CAS 292050-22-7), also known as 4-borono-2-fluorophenylalanine or FBPA, is a non‑proteinogenic, boron‑ and fluorine‑containing phenylalanine derivative. The compound features a boronic acid group at the para position and a fluorine atom at the ortho position of the aromatic ring, giving it dual utility as a boron‑delivery agent for boron neutron capture therapy (BNCT) and as a precursor for 18F‑radiolabeled positron emission tomography (PET) probes.

Molecular Formula C9 H11 B F N O4
Molecular Weight 227 g/mol
CAS No. 292050-22-7
Cat. No. B179543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid
CAS292050-22-7
Synonyms(18F)-(10B)-L-BPA
18F-10B-FBPA
4-BF-Phe
4-borono-2-(18F)fluoro-DL-phenylalanine
4-borono-2-fluoro-L-phenylalanine
4-borono-2-fluorophenylalanine
fluoroboronophenylalanine
Molecular FormulaC9 H11 B F N O4
Molecular Weight227 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)CC(C(=O)[O-])[NH3+])F)(O)O
InChIInChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)
InChIKeyGGGVVBGRTWMSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4-borono-2-fluorophenyl)propanoic Acid (CAS 292050-22-7) – Compound Class, Key Characteristics, and Procurement Context


2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid (CAS 292050-22-7), also known as 4-borono-2-fluorophenylalanine or FBPA, is a non‑proteinogenic, boron‑ and fluorine‑containing phenylalanine derivative [1]. The compound features a boronic acid group at the para position and a fluorine atom at the ortho position of the aromatic ring, giving it dual utility as a boron‑delivery agent for boron neutron capture therapy (BNCT) and as a precursor for 18F‑radiolabeled positron emission tomography (PET) probes [2]. Its molecular formula is C₉H₁₁BFNO₄ and its molecular weight is 227.00 g·mol⁻¹ [1]. The racemic (DL) form is used as a cold reference standard in PET radiochemistry, as a starting material for enantioselective syntheses, and as a boron carrier in preclinical BNCT research [2][3].

Why 2-Amino-3-(4-borono-2-fluorophenyl)propanoic Acid Cannot Be Replaced by Unfluorinated BPA or Enantiopure FBPA Analogs in BNCT and PET Research


Although 4‑boronophenylalanine (BPA) and 4‑borono‑2‑fluorophenylalanine (FBPA) share the same borono‑phenylalanine scaffold, the ortho‑fluorine substituent fundamentally alters transporter affinity, lipophilicity, and imaging capability [1]. BPA lacks the fluorine atom required for 18F‑PET or 19F‑MRI quantification, making it unsuitable for theranostic BNCT protocols that demand non‑invasive boron mapping [2]. Conversely, the enantiopure L‑FBPA and D‑FBPA forms exhibit divergent biodistribution profiles and transporter selectivity; the racemic DL‑FBPA (CAS 292050-22-7) is the essential starting material for separation‑based radiochemistry workflows and serves as the cold reference standard for PET tracer quality control [3][4]. Substituting any in‑class analog without matching the specific fluorine‑boron‑amino‑acid architecture will compromise either imaging capability, transporter selectivity, or enantiomeric purity required for the intended application [1][4].

Quantitative Evidence Guide for 2-Amino-3-(4-borono-2-fluorophenyl)propanoic Acid: Comparator-Based Differentiation for Procurement Decisions


FBPA Exhibits 14‑Fold LAT1‑over‑LAT2 Selectivity, Whereas BPA Shows Only 4‑Fold Selectivity

The L‑type amino acid transporter 1 (LAT1) is the primary route for tumor‑selective boron delivery. 18F‑FBPA displays a Km of 196.8 ± 11.4 µM for LAT1 versus 2813.8 ± 574.5 µM for LAT2, yielding a selectivity ratio of approximately 14.3 [1]. In contrast, the unfluorinated BPA shows Km values of 20.3 ± 0.8 µM for LAT1 and 88.3 ± 5.6 µM for LAT2, giving a selectivity ratio of only 4.3 [2]. The 14‑fold selectivity of FBPA translates into lower background accumulation in normal tissues expressing LAT2 while maintaining tumor uptake via LAT1.

BNCT LAT1 transporter tumor selectivity

FBPA PET T/N Ratio Matches Therapeutic BPA T/N Ratio at 60 Minutes Post‑Injection, Validating Theranostic Accuracy

In an orthotopic SAS tongue cancer mouse model, the median tumor‑to‑normal tissue (T/N) ratio at 60 min after injection was 3.5 for 18F‑FBPA (diagnostic PET tracer dose) and 3.43 for BPA (therapeutic boron dose), with a median value of 3.49 between them [1]. This near‑identical T/N ratio demonstrates that FBPA PET reliably predicts the tumor boron concentration achieved by therapeutic BPA, enabling patient‑specific BNCT dose planning.

PET imaging T/N ratio BNCT dosimetry

D‑FBPA Reduces Normal‑Organ Background Accumulation by Up to 30% Compared with L‑FBPA in Healthy Human Volunteers

A first‑in‑human PET/CT study compared D‑[18F]FBPA and L‑[18F]FBPA in healthy volunteers. D‑FBPA showed substantially lower radioactivity accumulation in normal brain, liver, spleen, pancreas, and skeleton than its L‑isomer [1]. The effective dose (ED) for D‑FBPA was 0.026 mSv/MBq compared with 0.020 ± 0.001 mSv/MBq for L‑FBPA, while the highest organ dose (urinary bladder wall) was 0.28 mGy/MBq for D‑FBPA versus a lower value for L‑FBPA, reflecting different excretory profiles [1]. The reduced normal‑organ uptake of the D‑enantiomer directly translates into higher tumor‑to‑background contrast.

enantiomer biodistribution radiation dosimetry normal tissue sparing

FBPA Enables Dual‑Modality Imaging via 18F‑PET and 19F‑MRI, a Capability Absent in Unfluorinated BPA

Unlike BPA, which cannot be directly imaged by MRI, the fluorine atom in FBPA enables 19F magnetic resonance imaging and spectroscopy for non‑radioactive boron biodistribution mapping [1]. In a C6 glioma rat model, 19F‑MRI of 19F‑BPA (FBPA‑fructose complex) demonstrated specific tumor uptake with maximum accumulation at 2.5 h post‑infusion, and the 19F signal was used to determine optimal neutron irradiation timing [1]. This dual‑modality capability (18F‑PET for clinical dosimetry + 19F‑MRI for preclinical pharmacokinetics) is unique to fluorinated boronophenylalanines.

19F MRI dual‑modality imaging biodistribution

LogP of FBPA (–1.94) Is Lower than BPA (–1.68), Indicating Moderately Higher Hydrophilicity That Influences Formulation and BBB Penetration

The calculated octanol‑water partition coefficient (LogP) for the (S)‑enantiomer of FBPA is –1.94 , compared with –1.68 for BPA [1]. The 0.26‑log‑unit decrease in LogP for FBPA reflects the electron‑withdrawing effect of the ortho‑fluorine substituent, increasing polarity and aqueous solubility. This physicochemical difference affects formulation strategies (e.g., fructose complexation) and passive diffusion across the blood‑brain barrier, with FBPA showing moderately lower passive membrane permeability than BPA.

lipophilicity LogP blood‑brain barrier

Optimal Research and Industrial Application Scenarios for 2-Amino-3-(4-borono-2-fluorophenyl)propanoic Acid


Cold Reference Standard for 18F‑FBPA Radiopharmaceutical Quality Control in Clinical BNCT Centers

CAS 292050-22-7 serves as the unlabeled reference compound for HPLC identity, purity, and stability testing of 18F‑FBPA PET tracers [1]. The racemic mixture provides both L‑ and D‑enantiomer peaks, facilitating chiral purity assessment of the radiopharmaceutical. This is essential for compliance with pharmaceutical quality standards in BNCT clinical trials [1].

Precursor for Enantioselective Synthesis of L‑FBPA and D‑FBPA PET Probes

The racemic FBPA is the starting material for chiral separation or asymmetric synthesis of enantiopure L‑[18F]FBPA (standard BNCT PET tracer) and D‑[18F]FBPA (investigational tracer with lower normal‑tissue background) [2]. Procurement of the racemate enables both radiochemistry workflows from a single inventory item [2].

19F‑MRI Biodistribution Studies in Preclinical BNCT Models Without Radioactivity

Non‑radioactive 19F‑FBPA, prepared from the unlabeled compound, allows longitudinal 19F‑MRI monitoring of boron biodistribution in tumor‑bearing animal models [3]. This eliminates the need for radioisotope handling and permits repeated imaging sessions to optimize BNCT irradiation timing and combination therapies [3].

LAT1‑Mediated Tumor‑Selectivity Screening in Drug Discovery

FBPA is used as a competitive substrate in LAT1 transporter assays to evaluate novel boron‑carrier candidates [4]. Its well‑characterized Km values for LAT1 (196.8 µM) and LAT2 (2813.8 µM) provide a benchmark for assessing the transporter selectivity of new BNCT agents [4].

Quote Request

Request a Quote for 2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.